molecular formula C19H15FO4 B4981655 (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B4981655
M. Wt: 326.3 g/mol
InChI Key: ZKSPNEOOTPIGTL-LCYFTJDESA-N
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Description

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a dihydrofuranone core and distinct substituents on the phenyl rings.

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPNEOOTPIGTL-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 2,4-dimethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic systems can enhance the reaction rates and selectivity, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydrofuranone core with methoxy and fluorophenyl substituents sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

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